![molecular formula C21H17NO4 B15251728 1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine is a synthetic compound belonging to the class of benzo[c]phenanthridine alkaloids. These compounds are known for their diverse biological activities, including antitumoral, antimalarial, antifungal, antibacterial, anti-inflammatory, and antispasmodic properties . The compound is structurally characterized by a benzodioxole ring fused to a phenanthridine core, with ethoxy and methoxy substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is formed by the condensation of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Phenanthridine Core: The phenanthridine core is synthesized through a series of cyclization reactions involving appropriate aromatic precursors.
Introduction of Ethoxy and Methoxy Groups: The ethoxy and methoxy groups are introduced through etherification reactions using ethyl and methyl halides, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenanthridine derivatives.
Substitution: Various substituted phenanthridine compounds depending on the nucleophile used.
科学研究应用
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential antitumoral, antibacterial, and antifungal activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting topoisomerase I, the compound induces DNA damage and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Fagaronine: A natural benzo[c]phenanthridine alkaloid with similar biological activities but lower potency.
Chelerythrine: Another benzo[c]phenanthridine alkaloid known for its antimicrobial and antitumoral properties.
Sanguinarine: A structurally related compound with potent antimicrobial and anticancer activities.
Uniqueness
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine is unique due to its synthetic origin and the presence of ethoxy and methoxy substituents, which enhance its biological activity compared to natural analogs. Its higher potency against topoisomerase I makes it a valuable compound for further research and potential therapeutic applications .
属性
分子式 |
C21H17NO4 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine |
InChI |
InChI=1S/C21H17NO4/c1-3-24-21-16-10-22-20-14(13(16)6-7-17(21)23-2)5-4-12-8-18-19(9-15(12)20)26-11-25-18/h4-10H,3,11H2,1-2H3 |
InChI 键 |
WSIOFEPNHOQBKB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC2=C3C=CC4=CC5=C(C=C4C3=NC=C21)OCO5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




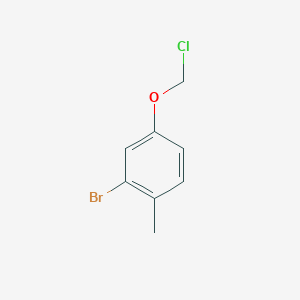
![diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
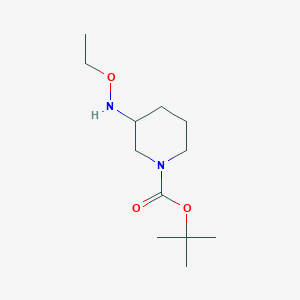
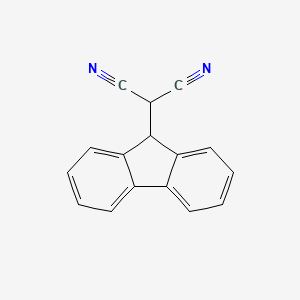
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
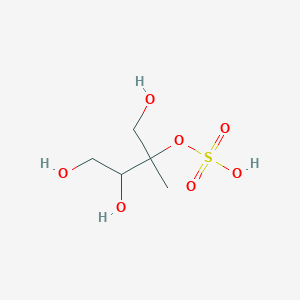
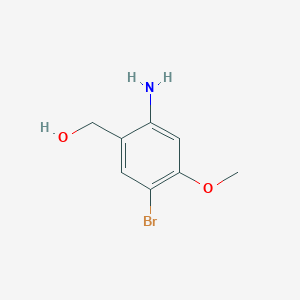
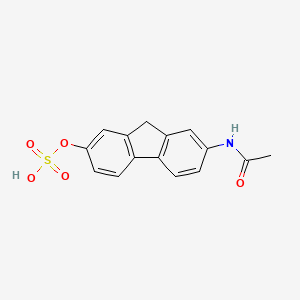


![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)

